molecular formula C11H12ClNO2 B11881407 3-(Methoxymethyl)quinolin-8-OL hydrochloride CAS No. 184826-33-3

3-(Methoxymethyl)quinolin-8-OL hydrochloride

Cat. No.: B11881407
CAS No.: 184826-33-3
M. Wt: 225.67 g/mol
InChI Key: VHAMORVLPYXGEX-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)quinolin-8-OL hydrochloride is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)quinolin-8-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with quinolin-8-ol as the starting material.

    Methoxymethylation: The quinolin-8-ol undergoes a methoxymethylation reaction. This involves the introduction of a methoxymethyl group (-CH2OCH3) to the quinoline ring. The reaction is typically carried out using methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)quinolin-8-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)quinolin-8-OL hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological properties.

    Industry: It is used in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)quinolin-8-OL hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making the compound useful in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 3-(Methoxymethyl)quinolin-8-OL hydrochloride.

    8-Hydroxyquinoline: A closely related compound with similar biological activities.

    Chloroquine: A well-known antimalarial drug that is also a quinoline derivative.

Uniqueness

This compound is unique due to the presence of the methoxymethyl group, which can enhance its solubility and bioavailability. This modification can also influence the compound’s interaction with molecular targets, potentially leading to improved therapeutic properties.

Properties

CAS No.

184826-33-3

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

3-(methoxymethyl)quinolin-8-ol;hydrochloride

InChI

InChI=1S/C11H11NO2.ClH/c1-14-7-8-5-9-3-2-4-10(13)11(9)12-6-8;/h2-6,13H,7H2,1H3;1H

InChI Key

VHAMORVLPYXGEX-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C2C(=C1)C=CC=C2O.Cl

Origin of Product

United States

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